Several synthetic routes have been developed for (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride. One common approach utilizes (S)-Serine as a chiral starting material. This method involves a series of steps, including protection of the amino and hydroxyl groups of (S)-Serine, followed by a ring-opening reaction with a suitable benzothiophene derivative. Subsequent deprotection and salt formation yield the desired (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride. Another efficient method involves nickel-catalyzed enantioselective hydrogenation of specific enamines, providing the Sitagliptin motif with high yields and good enantiomeric excess. This approach offers a cost-effective and scalable alternative for the synthesis of this important intermediate.
The mechanism of action of (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is primarily relevant in the context of its use as a synthetic intermediate for Sitagliptin. Sitagliptin itself acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme involved in the inactivation of incretin hormones, which play a role in regulating blood glucose levels. By inhibiting DPP-4, Sitagliptin increases the levels of active incretin hormones, leading to improved glucose control in individuals with type 2 diabetes.
(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride plays a crucial role in the synthesis of Sitagliptin, a widely prescribed antidiabetic drug. [16, 24] Its incorporation into the Sitagliptin molecule is essential for the drug's pharmacological activity. The synthesis of Sitagliptin represents a significant application of this compound, contributing to the development of effective treatments for type 2 diabetes.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: